molecular formula C15H10BrF3O B1343529 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-86-1

3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1343529
CAS No.: 898777-86-1
M. Wt: 343.14 g/mol
InChI Key: LMSNRUSPVACORU-UHFFFAOYSA-N
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Description

3-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents such as chloroform and ether. 3-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is a versatile building block for a variety of organic compounds and has been used in the synthesis of a wide range of organic molecules. This compound has a wide range of applications in scientific research and in the laboratory.

Scientific Research Applications

1. Antipathogenic Activity and Therapeutic Applications

  • Thiourea derivatives, including those related to 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone, have been synthesized and tested for interaction with bacterial cells. These derivatives demonstrate significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

2. Enzyme Inhibition for Drug Development

  • Bromophenol derivatives, including those structurally similar to this compound, have shown inhibitory effects on the human cytosolic carbonic anhydrase II enzyme. Such inhibition suggests potential in developing therapeutic agents for conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Balaydın et al., 2012).

3. Radical Scavenging and Antioxidant Properties

  • Certain bromophenols structurally related to this compound have been identified as having significant DPPH radical-scavenging activity. This indicates potential applications in developing antioxidant compounds for therapeutic or industrial purposes (Li et al., 2007).

4. Material Science and Photostability Enhancement

  • The fluorination of bromophenol compounds has been studied for enhancing photostability and improving spectroscopic properties of materials. Such chemical modifications can significantly impact the development of novel materials for various technological applications (Woydziak, Fu, & Peterson, 2012).

5. Biochemical Interactions and Therapeutic Potentials

  • Compounds similar to this compound have been synthesized and studied for their interaction with DNA, Urease inhibition, and antioxidant potential. These interactions highlight the potential of these compounds in drug discovery, including their roles in addressing biochemical pathways relevant to disease mechanisms (Rasool et al., 2021).

Safety and Hazards

Safety data for “3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone” suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular energy balance .

Molecular Mechanism

At the molecular level, 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, depending on the context. The compound’s bromine and trifluoromethyl groups enable it to form strong interactions with active sites of enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may affect the activity of enzymes involved in the breakdown and synthesis of fatty acids, leading to changes in lipid metabolism. Additionally, it can modulate the levels of key metabolites, such as glucose and amino acids, thereby impacting overall metabolic homeostasis.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSNRUSPVACORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645005
Record name 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-86-1
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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